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Compound of Interest

Compound Name: 2-Fluorooctane

Cat. No.: B15492615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of the chiral enantiomers of 2-Fluorooctane, including their synthesis and analytical

separation. This information is critical for researchers in medicinal chemistry and drug

development where the stereochemistry of a molecule can significantly impact its

pharmacological activity.

Chemical Identification and Physical Properties
The stereoisomers of 2-Fluorooctane present distinct chemical identifiers and physical

properties. While the boiling point and density of the individual enantiomers are not widely

reported, they are expected to be very similar to those of the racemic mixture. A notable

distinction between the enantiomers is their optical activity, a critical parameter for their

identification and characterization.

Table 1: Chemical Identifiers and Physical Properties of 2-Fluorooctane Stereoisomers
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Property
Racemic 2-
Fluorooctane

(R)-2-Fluorooctane (S)-2-Fluorooctane

CAS Number 407-95-4[1][2] 54632-06-3[3] Not available

Molecular Formula C₈H₁₇F C₈H₁₇F C₈H₁₇F

Molecular Weight 132.22 g/mol 132.22 g/mol 132.22 g/mol

Boiling Point 139 °C[4][5] Data not available Data not available

Density Data not available Data not available Data not available

Specific Optical

Rotation ([α]D)
0° (by definition) Data not available Data not available

Synthesis of Chiral 2-Fluorooctane
The enantiomerically enriched forms of 2-Fluorooctane can be synthesized via stereospecific

nucleophilic substitution of a chiral secondary alcohol. A common and effective method involves

the deoxyfluorination of the corresponding chiral octan-2-ol with a suitable fluorinating agent.

This reaction typically proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of (S)-2-Fluorooctane
from (R)-(-)-Octan-2-ol
This protocol is based on established methods for the stereospecific deoxyfluorination of

secondary alcohols.

Materials:

(R)-(-)-Octan-2-ol

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

Anhydrous dichloromethane (DCM)

Anhydrous sodium bicarbonate (NaHCO₃) solution, saturated

Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous reactions

Magnetic stirrer and stirring bar

Ice bath

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve (R)-(-)-Octan-2-ol (1.0 eq) in anhydrous DCM.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the stirred solution via the

dropping funnel over a period of 30 minutes.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated

aqueous solution of NaHCO₃ in an ice bath.

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the solution and remove the solvent under reduced pressure.

Purify the crude product by fractional distillation to obtain (S)-2-Fluorooctane.

Expected Outcome: The reaction is expected to yield (S)-2-Fluorooctane with a high degree of

enantiomeric excess due to the SN2 mechanism causing an inversion of stereochemistry at the

chiral center.
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Synthesis of (S)-2-Fluorooctane
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Synthesis Workflow for (S)-2-Fluorooctane

Chiral Separation and Analysis
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The enantiomeric purity of 2-Fluorooctane is typically determined by chiral gas

chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts

differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral GC Analysis of 2-
Fluorooctane
This protocol provides a general guideline for the chiral separation of 2-Fluorooctane.

Optimization of parameters may be required depending on the specific instrument and column

used.

Instrumentation and Materials:

Gas chromatograph with a flame ionization detector (FID)

Chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB)

Helium or hydrogen as the carrier gas

Sample of 2-Fluorooctane dissolved in a suitable solvent (e.g., hexane)

GC Conditions:

Injector Temperature: 250 °C

Detector Temperature: 250 °C

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes

Ramp: 5 °C/min to 120 °C

Hold at 120 °C for 5 minutes

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

Injection Volume: 1 µL
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Split Ratio: 50:1

Procedure:

Prepare a dilute solution of the 2-Fluorooctane sample in hexane.

Set up the GC instrument with the specified conditions.

Inject the sample onto the column.

Record the chromatogram and identify the retention times of the two enantiomers.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two

enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
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Chiral GC Analysis Workflow

Sample Preparation
(Dilute in Hexane)

GC Injection
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Chiral GC Analysis Workflow

This technical guide provides foundational information for researchers working with chiral 2-
Fluorooctane. The provided protocols offer a starting point for synthesis and analysis, which

can be further optimized for specific laboratory conditions and research objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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